molecular formula C10H6Br2O8S2 B14621549 3,6-Dibromo-4,5-dihydroxynaphthalene-2,7-disulfonic acid CAS No. 58425-38-0

3,6-Dibromo-4,5-dihydroxynaphthalene-2,7-disulfonic acid

Cat. No.: B14621549
CAS No.: 58425-38-0
M. Wt: 478.1 g/mol
InChI Key: KYTVCGKUYXDZAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dibromo-4,5-dihydroxynaphthalene-2,7-disulfonic acid is a complex organic compound known for its unique chemical structure and properties It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains bromine, hydroxyl, and sulfonic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-4,5-dihydroxynaphthalene-2,7-disulfonic acid typically involves the bromination of 4,5-dihydroxynaphthalene-2,7-disulfonic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 6 positions. The process involves the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-4,5-dihydroxynaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydrogenated derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

3,6-Dibromo-4,5-dihydroxynaphthalene-2,7-disulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,6-Dibromo-4,5-dihydroxynaphthalene-2,7-disulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups enable the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atoms may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1,8-Dihydroxynaphthalene-3,6-disulfonic acid
  • 4,5-Dihydroxynaphthalene-2,7-disulfonic acid
  • Chromotropic acid disodium salt dihydrate

Uniqueness

3,6-Dibromo-4,5-dihydroxynaphthalene-2,7-disulfonic acid is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its non-brominated counterparts. This uniqueness makes it a valuable compound for specialized applications in various scientific fields.

Properties

CAS No.

58425-38-0

Molecular Formula

C10H6Br2O8S2

Molecular Weight

478.1 g/mol

IUPAC Name

3,6-dibromo-4,5-dihydroxynaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C10H6Br2O8S2/c11-7-4(21(15,16)17)1-3-2-5(22(18,19)20)8(12)10(14)6(3)9(7)13/h1-2,13-14H,(H,15,16,17)(H,18,19,20)

InChI Key

KYTVCGKUYXDZAD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=C(C2=C(C(=C1S(=O)(=O)O)Br)O)O)Br)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.